molecular formula C32H40BrN5O5 B1667881 Bromocriptine CAS No. 25614-03-3

Bromocriptine

货号 B1667881
CAS 编号: 25614-03-3
分子量: 654.6 g/mol
InChI 键: OZVBMTJYIDMWIL-AYFBDAFISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bromocriptine is an ergoline derivative and dopamine agonist that is used in the treatment of pituitary tumors, Parkinson’s disease, hyperprolactinemia, neuroleptic malignant syndrome, and, as an adjunct, type 2 diabetes . It belongs to the group of medicines known as ergot alkaloids and blocks the release of a hormone called prolactin from the pituitary gland . Prolactin affects the menstrual cycle and milk production .


Molecular Structure Analysis

Bromocriptine has an indole ring, which is the fluorophore, and it also contains a tertiary amine on the piperidine moiety . Its molecular formula is C32H40BrN5O5 .


Chemical Reactions Analysis

Bromocriptine has been quantitatively determined using a sensitive, precise, quick, and affordable spectrofluorimetric method . The bromocriptine fluorescence intensity has been greatly enhanced by about 15 fold by employing a micellar system .

科学研究应用

1. Spectrofluorimetric Protocol

  • Summary of Application: Bromocriptine has been quantitatively determined using a sensitive, precise, quick, and affordable spectrofluorimetric method . This method is used for the quantitative analysis of bromocriptine in its pure and pharmaceutical forms .
  • Methods of Application: The method relies on the estimation of bromocriptine’s native fluorescence after the optimization of different factors to improve its inherently weak fluorescence through the use of a sodium dodecyl sulphate micellar system (2% w/v) . Following excitation at 238 nm, the enhanced fluorescence intensity of bromocriptine was determined at 418 nm .
  • Results or Outcomes: The bromocriptine fluorescence intensity has been greatly enhanced by about 15 fold by employing the micellar system . The plot of intensity of fluorescence versus bromocriptine concentration was linear in the range of 50–600 ng mL −1 .

2. Polycaprolactone Nanoparticles Coated with Chitosan for Nose-to-Brain Delivery

  • Summary of Application: Bromocriptine has been loaded into chitosan (CS)-coated poly ε-caprolactone nanoparticles (PCL NPs) for direct targeting to the brain via the nasal route . This method aims to improve the therapeutic efficacy of bromocriptine .
  • Methods of Application: PCL NPs were optimized using response surface methodology and a Box–Behnken factorial design . The optimal formulation for BM-PCL NPs was determined to be 50 mg PCL load, 0.0865% TPGS concentration, and 8 min sonication time .
  • Results or Outcomes: The optimized BM-PCL NPs were then coated with CS at varying concentrations (0.25, 0.5, and 1%) to enhance their effect . The highest entrapment efficiency (88%) and drug load (5.5%) were observed for the optimized BM-CS-PCL NPs coated with 0.25% CS .

3. Reducing Body Temperature in Central Fever

  • Summary of Application: Bromocriptine has been used to treat central fever, which is thought to result from disruption of hypothalamic thermoregulatory pathways following severe brain injuries .
  • Methods of Application: Bromocriptine was administered to patients with suspected central fever in a neurologic-intensive care unit .
  • Results or Outcomes: Bromocriptine use was associated with a modest but statistically significant decline in temperature, with nadir at 72 h post initiation .

4. Parkinson’s Disease

  • Summary of Application: Bromocriptine is used as a treatment for Parkinson’s disease . It provides a unique window into the clinical spectrum of Parkinson’s disease .
  • Methods of Application: Bromocriptine is administered orally and has been found to be as effective as L-Dopa in reducing the functional and neurological disability of Parkinson’s disease .
  • Results or Outcomes: Bromocriptine has shown modest, transient beneficial effects with significantly less fluctuation of disability and less dyskinesia when used alone or in combination with L-Dopa .

5. Hyperprolactinemia

  • Summary of Application: Bromocriptine is used to treat hyperprolactinemia, a condition characterized by high levels of prolactin in the blood .
  • Methods of Application: Bromocriptine is administered orally or vaginally . It is recommended for women who are hoping to conceive .
  • Results or Outcomes: Bromocriptine has been shown to reduce prolactin to a normal level, restore ovulation, and bring back the menstrual cycle in women .

6. Type 2 Diabetes

  • Summary of Application: Bromocriptine has been approved for the treatment of type 2 diabetes . It is proven to be efficacious for tackling type 2 diabetes mellitus .
  • Methods of Application: Bromocriptine is administered orally and is believed to augment low hypothalamic dopamine levels and inhibit excessive sympathetic tone within the central nervous system (CNS), resulting in a reduction in postmeal plasma glucose levels .
  • Results or Outcomes: Bromocriptine has been shown to reduce fasting and postmeal plasma free fatty acid (FFA) and triglyceride levels . It also precipitates a notable depreciation in blood glucose levels and brings down the body’s resistance toward insulin’s actions .

7. Acromegaly

  • Summary of Application: Bromocriptine is used as a treatment for acromegaly, a condition characterized by excessive growth hormone (GH) production due to a pituitary adenoma .
  • Methods of Application: Bromocriptine is administered orally and has been found to suppress circulating growth hormone (GH) levels in most patients treated for seven to 11 weeks .
  • Results or Outcomes: Bromocriptine has shown modest, transient beneficial effects with significantly less fluctuation of disability and less dyskinesia when used alone or in combination with other treatments .

8. Neuroleptic Malignant Syndrome

  • Summary of Application: Bromocriptine has been used in the treatment of Neuroleptic Malignant Syndrome (NMS), a life-threatening neurologic emergency associated with the use of antipsychotic agents .
  • Methods of Application: Bromocriptine is administered orally. It is believed to augment low hypothalamic dopamine levels and inhibit excessive sympathetic tone within the central nervous system (CNS), resulting in a reduction in the symptoms of NMS .
  • Results or Outcomes: The use of bromocriptine in NMS is still under investigation. Some studies suggest that it may have potential as a treatment, but more research is needed .

9. Prolactin-Secreting Adenomas

  • Summary of Application: Bromocriptine is used in the treatment of prolactin-secreting pituitary adenomas . These adenomas lead to an overproduction of prolactin, causing symptoms such as amenorrhea, galactorrhea, infertility, and loss of libido in women, and loss of libido and impotence in men .
  • Methods of Application: Bromocriptine is administered orally. It is used to reduce serum levels of prolactin and decrease the size of prolactin-secreting pituitary adenomas .

安全和危害

Bromocriptine should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is also advised to avoid ingestion and inhalation, prolonged or repeated exposure, and ensure adequate ventilation . In case of accidental release, personal protective equipment should be used, and personnel should be evacuated to safe areas .

属性

IUPAC Name

(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18-,23-,24+,25+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVBMTJYIDMWIL-AYFBDAFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40BrN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22260-51-1 (mesylate (salt))
Record name Bromocriptine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025614033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1022687
Record name Bromocriptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bromocriptine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015331
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.58e-02 g/L
Record name Bromocriptine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015331
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 receptor causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders.
Record name Bromocriptine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01200
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bromocriptine

CAS RN

25614-03-3
Record name (+)-Bromocriptine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25614-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromocriptine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025614033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromocriptine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01200
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bromocriptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromocriptine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMOCRIPTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A64E3G5ZO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bromocriptine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015331
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

215-218
Record name Bromocriptine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01200
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromocriptine
Reactant of Route 2
Reactant of Route 2
Bromocriptine
Reactant of Route 3
Reactant of Route 3
Bromocriptine
Reactant of Route 4
Bromocriptine
Reactant of Route 5
Reactant of Route 5
Bromocriptine
Reactant of Route 6
Bromocriptine

Citations

For This Compound
94,600
Citations
RIG Holt, AH Barnett, CJ Bailey - Diabetes, Obesity and …, 2010 - Wiley Online Library
Bromocriptine is an ergot alkaloid dopamine D 2 receptor … (QR) formulation of bromocriptine appears to act centrally to reset … Phase II and III clinical studies show that QR‐bromocriptine …
Number of citations: 125 dom-pubs.onlinelibrary.wiley.com
D Parkes - New England Journal of Medicine, 1979 - Mass Medical Soc
BROMOCRIPTINE (2-bromo-alpha-ergocryptine, Parlodel) (Fig. 1), an ergot derivative with dopamine receptor agonist actions that lowers prolactin levels in the blood, 1 2 3 4 5 was …
Number of citations: 162 www.nejm.org
H Pijl, S Ohashi, M Matsuda, Y Miyazaki… - Diabetes …, 2000 - Am Diabetes Assoc
… We studied the effect of a quick-release bromocriptine formulation on glucose … in either the bromocriptine- or placebo-treated group. During the second insulin clamp step, bromocriptine …
Number of citations: 325 diabetesjournals.org
MLEE VANCE, WS EVANS… - Annals of Internal …, 1984 - acpjournals.org
… Bromocriptine is extremely effective in suppressing prolactin … When bromocriptine is added to a regimen of levodopa or … Withdrawal of bromocriptine therapy is associated in most …
Number of citations: 318 www.acpjournals.org
A Lieberman, M Kupersmith, E Estey… - New England Journal …, 1976 - Mass Medical Soc
… carbidopa was completely replaced by bromocriptine (mean dose, 70 mg… Bromocriptine appears to be a major new agent in … bromocriptine in patients no longer responding to levodopa. …
Number of citations: 176 www.nejm.org
DB Calne, PF Teychenne, LE Claveria, R Eastman… - Br med J, 1974 - bmj.com
… The scatter of differences between bromocriptine and … is, a therapeutic action of bromocriptine. One patient who failed to … extent of therapeutic activity of bromocriptine to the severity of …
Number of citations: 405 www.bmj.com
I Pellegrini, R Rasolonjanahary, G Gunz… - The Journal of …, 1989 - academic.oup.com
Bromocriptine therapy normalizes PRL secretion in most, but not all, patients with prolactinomas. This study was undertaken to determine the mechanism(s) responsible for …
Number of citations: 317 academic.oup.com
E Nagy, I Berczi, GE Wren, SL Asa, K Kovacs - Immunopharmacology, 1983 - Elsevier
… Abstract: Treatment of rats with the dopaminergic ergot alkaloid bromocriptine (BRC) inhibited the following … Here, we report the effect of bromocriptine on various immune reactions. …
Number of citations: 310 www.sciencedirect.com
I Turkalj, P Braun, P Krupp - Jama, 1982 - jamanetwork.com
Information was collected on the outcome of 1,410 pregnancies in 1,335 women to whom bromocriptine mesylate (Parlodel) had been given, primarily in the early weeks of pregnancy. …
Number of citations: 227 jamanetwork.com
P Krupp, C Monka - Klinische Wochenschrift, 1987 - Springer
… had been exposed to Bromocriptine in utero. … Bromocriptine during some stage of gestation, and follow-up examinations for 988 infants. The results show that the use of Bromocriptine in …
Number of citations: 171 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。